molecular formula C6H4Cl2 B7798695 1,3-Dichlorobenzene CAS No. 63697-17-6

1,3-Dichlorobenzene

Cat. No. B7798695
CAS RN: 63697-17-6
M. Wt: 147.00 g/mol
InChI Key: ZPQOPVIELGIULI-UHFFFAOYSA-N
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Description

1,3-Dichlorobenzene (also known as meta-dichlorobenzene) is an aryl chloride and isomer of dichlorobenzene with the formula C6H4Cl2. It is the least common of the three isomers of dichlorobenzene, and it is a colorless liquid that is insoluble in water .


Synthesis Analysis

1,3-Dichlorobenzene can be synthesized from benzene, employing the Sandmeyer reaction to convert an amino group to a chloro substituent . It is also prepared from o-chloroaniline through diazotization and displacement reaction .


Molecular Structure Analysis

The molecular formula of 1,3-Dichlorobenzene is C6H4Cl2. It is a dichlorobenzene carrying chloro substituents at positions 1 and 3 . The molecular weight is 147.00 g/mol .


Chemical Reactions Analysis

The kinetic parameters of the three consecutive steps, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .


Physical And Chemical Properties Analysis

1,3-Dichlorobenzene is a colorless liquid with a density of 1.288 g/cm3. It has a melting point of -22 to -25 °C and a boiling point of 172 to 173 °C. It is insoluble in water .

Scientific Research Applications

  • Catalytic Oxidation : The catalytic oxidation of dichlorobenzenes has been investigated, revealing the activity of different catalysts and the role of metal oxide–support interactions (Krishnamoorthy, Rivas, & Amiridis, 2000).

  • Industrial Applications : 1,2-Dichlorobenzene, closely related to 1,3-Dichlorobenzene, is used in large quantities as an intermediate in the production of other chemicals and as a solvent (Knecht & Lewalter, 2012).

  • Isomerization Studies : Research on isomerization reactions has shown the conversion of 1,4-dichlorobenzene to the more desirable 1,3-dichlorobenzene using acidic chloroaluminate melts (Messner et al., 2014).

  • Microbial Degradation : A study on microbial degradation of 1,3-dichlorobenzene identified a gram-negative, flagellated rod capable of metabolizing this compound (de Bont, Vorage, Hartmans, & van den Tweel, 1986).

  • Molecular Structure Analysis : Detailed analyses of the molecular structure and vibrational spectra of 1,3-dichlorobenzene have been conducted (Mahadevan, Periandy, & Ramalingam, 2011).

  • Environmental Impact : The presence of dichlorobenzenes in air fresheners and their potential impact on indoor air quality has been explored (Elliott & Loomis, 2008).

  • Solid-State Behavior : Research on the crystal structures of dichlorobenzene isomers, including 1,3-dichlorobenzene, provides insights into their behavior in solid state (Boese et al., 2001).

  • Photocatalytic Decomposition : Studies have investigated the photocatalytic decomposition of dichlorobenzenes, highlighting the role of catalysts and environmental conditions (Lu et al., 2012).

  • Analytical Techniques : Techniques for analyzing chlorobenzenes in water samples, including 1,3-dichlorobenzene, have been developed (Khajeh, Yamini, & Hassan, 2006).

  • Biodegradation in Soil : The bioavailability and biodegradation of 1,3-dichlorobenzene in soil have been studied, providing insights into environmental remediation strategies (Lee et al., 2004).

Safety And Hazards

This chemical is combustible and toxic to aquatic life with long-lasting effects . It is harmful if swallowed or inhaled . When handling 1,3-Dichlorobenzene, it is recommended to wear protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1,3-Dichlorobenzene is produced as a minor byproduct of the chlorination of benzene, but can also be prepared in a directed manner by the Sandmeyer reaction of 3-chloroaniline . It is used for R&D purposes and not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1,3-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H
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InChI Key

ZPQOPVIELGIULI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6022056
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Molecular Weight

147.00 g/mol
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Physical Description

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID.
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Boiling Point

343 °F at 760 mmHg (NTP, 1992), 173 °C
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Flash Point

146 °F (NTP, 1992), 63 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none
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Density

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286
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Mechanism of Action

Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites.
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Product Name

1,3-Dichlorobenzene

Color/Form

Colorless liquid

CAS RN

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6
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Melting Point

-12.6 °F (NTP, 1992), -24.8 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichlorobenzene
Reactant of Route 2
1,3-Dichlorobenzene
Reactant of Route 3
1,3-Dichlorobenzene
Reactant of Route 4
1,3-Dichlorobenzene
Reactant of Route 5
1,3-Dichlorobenzene
Reactant of Route 6
1,3-Dichlorobenzene

Citations

For This Compound
8,180
Citations
JA De Bont, MJ Vorage, S Hartmans… - Applied and …, 1986 - Am Soc Microbiol
A gram-negative, peritrichously flagellated rod, tentatively identified as an Alcaligenes sp., was isolated from a mixture of soil and water samples by using 1,3-dichlorobenzene as the …
Number of citations: 191 journals.asm.org
B Xing, JJ Pignatello - Environmental science & technology, 1998 - ACS Publications
Previously, we showed that sorption of anthropogenic organic compounds in soils is competitive as a result of the heterogeneous sorption potential of soil organic matter (SOM). We …
Number of citations: 210 pubs.acs.org
C Holliger, G Schraa, AJ Stams… - Applied and …, 1992 - ncbi.nlm.nih.gov
Hexachlorobenzene (HCB), pentachlorobenzene (QCB), all three isomers of tetrachlorobenzene (TeCB), 1, 2, 3-trichlorobenzene (1, 2, 3-TCB), and 1, 2, 4-TCB were reductively …
Number of citations: 179 www.ncbi.nlm.nih.gov
E Wilhelm, A Inglese, JPE Grolier… - Berichte der …, 1978 - Wiley Online Library
A dynamic microcalorimeter of the Picker design has been used to measure enthalpies of mixing of nine binary mixtures composed of chlorobenzene, of o‐dichlorobenzene, and of m‐…
Number of citations: 37 onlinelibrary.wiley.com
JP Maier, O Marthaler - Chemical Physics, 1978 - Elsevier
Emission spectra of the radical cations of 1,3-dichlorobenzene, 1,4-dichlorobenzene-h 4 (and -d 4 ), and 1,3,5-trichlorobenzene, excited in the gas phase by controlled electron impact, …
Number of citations: 68 www.sciencedirect.com
Z Sun, B Yang, C Ding, Z Li, L Wang - Journal of hazardous materials, 2018 - Elsevier
In this study, the effect of rhamnolipid and Mg (II) on microbial growth and 1,3-dichlorobenzene removal was investigated in two identical lab-scale biotrickling filters (named BTF1 and …
Number of citations: 20 www.sciencedirect.com
X Dong, B Su, H Xing, Z Bao, Y Yang, Q Ren - The Journal of Supercritical …, 2011 - Elsevier
In order to get an insight into solute–cosolvent interactions and to predict the cosolvent effects on diffusions, several cosolvents and solutes with different size, hydrogen-bond donor (…
Number of citations: 32 www.sciencedirect.com
T Park, TR Rettich, R Battino, E Wilhelm - Materials chemistry and physics, 1987 - Elsevier
The binary gaseous diffusion coefficients D 12 for chlorobenzene, 1,2-dichlorobenzene, 1,3-dichlorobenzene, 1,1,1-trichloroethane, tetrachloroethene, 1,4-dioxane and …
Number of citations: 24 www.sciencedirect.com
PT McCauley, M Robinson, FB Daniel… - Drug and chemical …, 1995 - Taylor & Francis
Male and female Sprague-Dawley rats received 1,3-dichlorobenzene daily by corn oil gavage for 10 or 90 consecutive days. The 10-day study doses were 0, 37, 147, 368 and 735 mg/…
Number of citations: 5 www.tandfonline.com
AJ Pearson, JG Park, PY Zhu - The Journal of Organic Chemistry, 1992 - ACS Publications
Reactions of [cyclopentadienyl)(l, 3-dichlorobenzene) M]+ PF6'complexes (M= Fe, Ru) with phenoxide nu-cleophiles were found to proceed with excellent selectivity under mild …
Number of citations: 80 pubs.acs.org

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